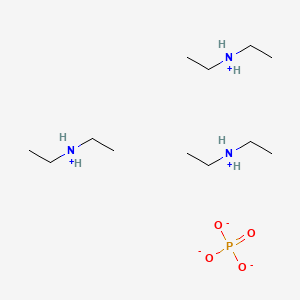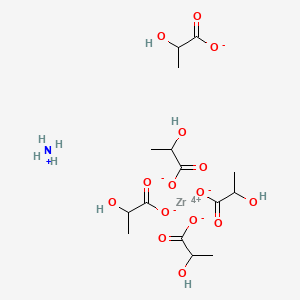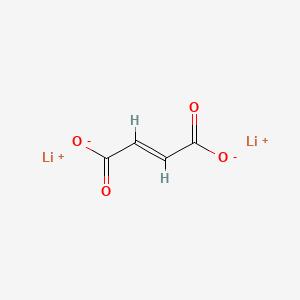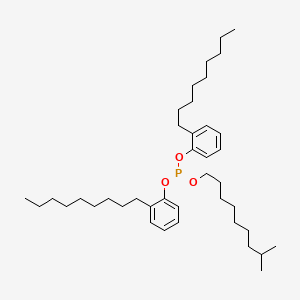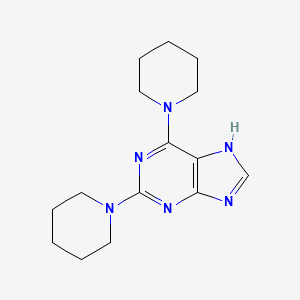
1-(2,2-Diethoxyethoxy)butane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,2-Diethoxyethoxy)butane is an organic compound with the molecular formula C10H22O3. It is a colorless liquid that is used in various chemical processes and research applications. The compound is characterized by its unique structure, which includes a butane backbone with a 2,2-diethoxyethoxy substituent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2,2-Diethoxyethoxy)butane can be synthesized through the reaction of butane with 2,2-diethoxyethanol under acidic conditions. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the formation of the ether linkage.
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous flow of reactants through a reactor where the reaction conditions are carefully controlled to optimize yield and purity. The process may include distillation steps to separate the desired product from by-products and unreacted starting materials.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2,2-Diethoxyethoxy)butane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ether groups into alcohols.
Substitution: The ether groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
1-(2,2-Diethoxyethoxy)butane is utilized in various scientific research applications, including:
Chemistry: As a solvent and reagent in organic synthesis.
Biology: In studies involving the modification of biomolecules.
Medicine: Potential use in drug formulation and delivery systems.
Industry: As an intermediate in the production of other chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2,2-Diethoxyethoxy)butane involves its interaction with specific molecular targets and pathways. The compound’s ether groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their structure and function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
- 1-(2-Methoxyethoxy)butane
- 1-(2-Ethoxyethoxy)butane
- 1-(2,2-Dimethoxyethoxy)butane
Uniqueness: 1-(2,2-Diethoxyethoxy)butane is unique due to its specific ether substituents, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
85168-88-3 |
|---|---|
Formule moléculaire |
C10H22O3 |
Poids moléculaire |
190.28 g/mol |
Nom IUPAC |
1-(2,2-diethoxyethoxy)butane |
InChI |
InChI=1S/C10H22O3/c1-4-7-8-11-9-10(12-5-2)13-6-3/h10H,4-9H2,1-3H3 |
Clé InChI |
YSBXHBNOIYKJKC-UHFFFAOYSA-N |
SMILES canonique |
CCCCOCC(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




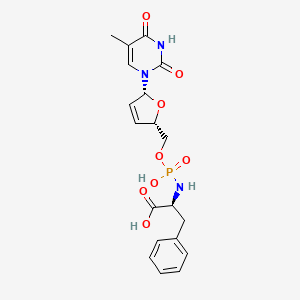

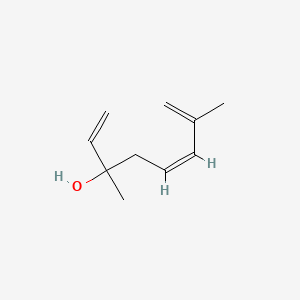


![Ethyl 4-[2-(trifluoromethyl)-phenoxy]butanoate](/img/structure/B12655375.png)
